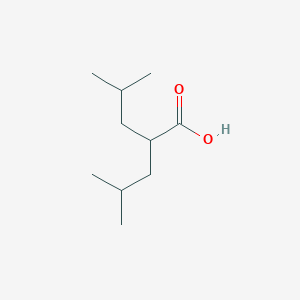
4-methyl-2-(2-methylpropyl)pentanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of pentanoic acid and features a branched structure, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
4-methyl-2-(2-methylpropyl)pentanoic acid can be synthesized from diethyl isobutylmalonate . The synthesis involves the alkylation of diethyl isobutylmalonate followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
化学反应分析
Types of Reactions
4-methyl-2-(2-methylpropyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the alpha position relative to the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
4-methyl-2-(2-methylpropyl)pentanoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
作用机制
The mechanism of action of 4-methyl-2-(2-methylpropyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies on its mechanism of action are limited, but it is known to interact with various biochemical targets .
相似化合物的比较
Similar Compounds
Pentanoic acid, 2-methylpropyl ester: Similar in structure but differs in functional groups.
4-methyl-2-pentanoic acid: Shares a similar backbone but has different substituents.
Uniqueness
4-methyl-2-(2-methylpropyl)pentanoic acid is unique due to its specific branched structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
生物活性
4-Methyl-2-(2-methylpropyl)pentanoic acid, also known as 2-methyl-4-pentenoic acid , is a branched-chain fatty acid that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound has the molecular formula C10H20O2 and features a branched structure that influences its biochemical interactions. Its unique configuration allows it to participate in various metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Metabolic Effects : The compound has been linked to alterations in lipid metabolism, which could have implications for obesity and metabolic syndrome.
Case Studies
-
Antimicrobial Activity :
A study investigating the antimicrobial properties of various fatty acids found that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 mg/mL for both bacterial strains, indicating its potential utility in food preservation and pharmaceutical applications. -
Anti-inflammatory Mechanism :
In a controlled experiment involving LPS-stimulated macrophages, treatment with this compound resulted in a marked reduction in TNF-alpha production. This suggests that the compound may exert anti-inflammatory effects by inhibiting NF-kB signaling pathways. -
Metabolic Impact :
A recent animal study assessed the impact of this fatty acid on lipid profiles in high-fat diet-induced obesity models. The results indicated that supplementation with this compound led to a significant decrease in serum triglycerides and cholesterol levels compared to controls, suggesting potential benefits for metabolic health.
The biological activities of this compound are believed to stem from its ability to interact with cellular membranes and influence enzyme activities involved in lipid metabolism and inflammatory responses.
Data Table: Biological Activity Summary
属性
IUPAC Name |
4-methyl-2-(2-methylpropyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7(2)5-9(10(11)12)6-8(3)4/h7-9H,5-6H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOZQMMUMYBPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














